molecular formula C7H6ClNO B1340608 2-(Pyridin-3-yl)acetyl chloride CAS No. 120067-55-2

2-(Pyridin-3-yl)acetyl chloride

Cat. No. B1340608
M. Wt: 155.58 g/mol
InChI Key: YLVFMHCTUFZMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(Pyridin-3-yl)acetyl chloride" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives and their chemical properties, which can provide insights into the behavior of related compounds. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including agrochemicals, pharmaceuticals, and vitamins .

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including cycloaddition reactions, cross-coupling reactions, and condensation reactions. For instance, the synthesis of 3,6-di(pyridin-2-yl)pyridazines was achieved through inverse-electron-demand Diels-Alder reactions, which were accelerated under microwave conditions . Similarly, the synthesis of metallo-1,2-enedithiolates with pyridine substituents was performed from 1-(2-pyridyl)-4-acetoxy-2-bromobutan-1-one and the corresponding metal complexes . These methods could potentially be adapted for the synthesis of "2-(Pyridin-3-yl)acetyl chloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray diffraction, NMR spectroscopy, and computational methods. For example, the crystal structures of cyclopalladated 2-(4-bromophenyl)pyridine complexes were determined by X-ray diffraction, revealing intermolecular interactions within the crystals . Similarly, the structure of N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)pyridinium chloride was elucidated using X-ray crystallography and ab initio calculations . These techniques could be employed to analyze the molecular structure of "2-(Pyridin-3-yl)acetyl chloride."

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. For instance, they can act as ligands in coordination compounds with metals, as seen in the case of 3-(pyridin-4-yl)acetylacetone with mercury(II) halides . They can also undergo cycloaddition reactions, as demonstrated by the synthesis of pyridazines . Additionally, pyridine derivatives can be involved in oxidation and coupling reactions, such as the one-pot oxidation/Suzuki reaction of aryl chlorides containing hydroxymethyl . These reactions highlight the reactivity of pyridine derivatives, which could be relevant to "2-(Pyridin-3-yl)acetyl chloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely depending on their specific substituents and structure. For example, cyclometalated complexes of 2-(4-bromophenyl)pyridine exhibit luminescence under UV irradiation . The solubility, melting points, and boiling points of these compounds can also differ, influencing their applications in various fields. The photophysical properties of metallo-1,2-enedithiolates with pyridine substituents were studied, revealing their potential use in photovoltaic applications . These properties are crucial for understanding the behavior of "2-(Pyridin-3-yl)acetyl chloride" in different environments and for different applications.

Scientific Research Applications

Synthesis and Applications in Molecular Docking

  • Synthesis and Molecular Docking : 2-(Pyridin-3-yl)acetyl chloride is utilized in the synthesis of novel pyridine and fused pyridine derivatives. These derivatives demonstrate antimicrobial and antioxidant activity, and show potential in molecular docking towards GlcN-6-P synthase (Flefel et al., 2018).

Chemical Transformation and Synthesis

  • Formation of Disulfide Bonds : This compound is effective in deprotecting and activating the mercapto-group of cysteine, facilitating disulfide-bond formation (Castell & Tun-kyi, 1979).
  • Synthesis of Alkynylpyridine Derivatives : It plays a role in the reaction of acetylpyridine with phosphoryl chloride, leading to the formation of ethynyl and chlorovinyl pyridines (Kato, Sato, & Wagai, 1981).

Analysis and Characterization Techniques

  • Analysis of Hydroxyl Environments in Lignins : Acetylation of lignin with [1-13 C]-acetyl chloride in pyridine offers an alternative method for analyzing changes in acetyl environments (Orejuela & Helm, 1996).

Catalysis and Complex Formation

  • Transfer Hydrogenation Catalysis : It is involved in the synthesis of compounds that catalyze transfer hydrogenation of ketones (Magubane et al., 2017).
  • Assembly of Lanthanide Ternary Complex System : This compound contributes to the assembly of a novel optical sensing structure through lanthanide coordination (Li et al., 2019).

Antimicrobial Studies

  • Synthesis of New Pyridine Derivatives : Derivatives synthesized using this compound show significant antibacterial activity (Patel & Agravat, 2009).

Coordination Chemistry

  • Synthesis of Terpyridine Analogues : Its derivatives have been used in luminescent lanthanide compounds and iron complexes with unique properties (Halcrow, 2005).

Safety And Hazards

This compound is considered hazardous and can cause skin irritation and serious eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research on similar compounds, such as pyrimidines, has shown potential in the development of new drugs . Therefore, “2-(Pyridin-3-yl)acetyl chloride” and its derivatives could be of interest in future pharmaceutical research.

properties

IUPAC Name

2-pyridin-3-ylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVFMHCTUFZMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)acetyl chloride

Synthesis routes and methods

Procedure details

Oxalyl chloride (211 μl; 2.23 mmol; 1.2 eq.) was added to a suspension of 3-pyridineacetic acid (255 mg; 1.86 mmol; 1.0 eq.) in DCM/DMF (5 mL:3 μL) maintained at 0° C. under nitrogen atmosphere. The reaction mixture was then stirred at rt for 1 h. It was then concentrated under reduced pressure. The solid obtained was used as such in amidation reactions.
Quantity
211 μL
Type
reactant
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step One
Name
DCM DMF
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.